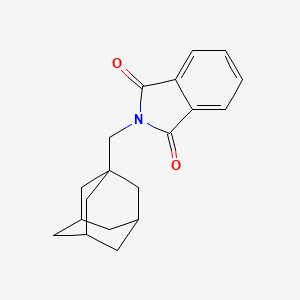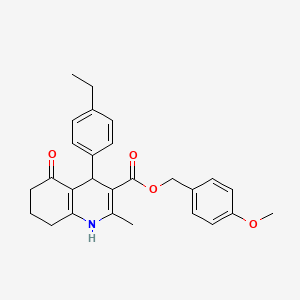![molecular formula C24H27N5O4 B5226420 N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5226420.png)
N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential biomedical applications. This compound is commonly referred to as "MPUP" and has been studied extensively for its potential use as a therapeutic agent in various disease models.
科学的研究の応用
MPUP has been studied extensively for its potential use in various disease models. It has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties. MPUP has been studied in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to have potential as an anti-cancer agent in various cancer cell lines.
作用機序
The mechanism of action of MPUP is not fully understood, but it is believed to act through multiple pathways. MPUP has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. MPUP has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. Additionally, MPUP has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
MPUP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the brain, protect against neuronal damage, and inhibit tumor growth. MPUP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MPUP has been shown to have a favorable safety profile in animal studies.
実験室実験の利点と制限
One advantage of using MPUP in lab experiments is its potential as a therapeutic agent in various disease models. MPUP has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties, which make it a promising candidate for further study. However, one limitation of using MPUP in lab experiments is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for the study of MPUP. One direction is the further investigation of its potential as a therapeutic agent in various disease models. Another direction is the study of its mechanism of action and potential targets. Additionally, the development of more cost-effective synthesis methods for MPUP could make it more accessible for further study. Finally, the study of MPUP in clinical trials could provide valuable information on its safety and efficacy in humans.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential biomedical applications. Its anti-inflammatory, neuroprotective, and anti-tumor properties make it a promising candidate for further study as a therapeutic agent in various disease models. The future directions for the study of MPUP include further investigation of its potential as a therapeutic agent, study of its mechanism of action and potential targets, development of more cost-effective synthesis methods, and study in clinical trials.
合成法
The synthesis of MPUP involves the reaction of 1-(phenoxyacetyl)-4-piperidinone with 1H-pyrazol-5-amine, followed by the reaction of the resulting intermediate with 2-methoxyaniline and isocyanate. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce high yields of pure MPUP.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyrazol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-32-21-10-6-5-9-20(21)26-24(31)27-22-11-14-25-29(22)18-12-15-28(16-13-18)23(30)17-33-19-7-3-2-4-8-19/h2-11,14,18H,12-13,15-17H2,1H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXGECPDSSHSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226343.png)
![1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5226346.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,3,4-oxadiazole](/img/structure/B5226359.png)

![4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)
![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)



![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5226432.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)